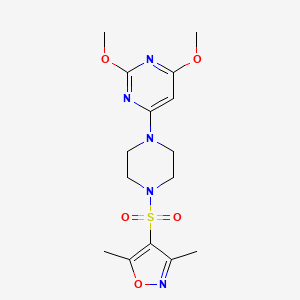

4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Description

This compound features a sulfonamide bridge connecting a piperazine ring substituted at the 4-position with a 2,6-dimethoxypyrimidine moiety to a 3,5-dimethylisoxazole group. Key structural attributes include:

- Piperazine ring: Improves pharmacokinetic properties such as solubility and bioavailability due to its basic nitrogen atoms.

- 2,6-Dimethoxypyrimidine: The methoxy groups may enhance lipophilicity and influence π-π stacking interactions in enzymatic binding pockets.

Properties

IUPAC Name |

4-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O5S/c1-10-14(11(2)25-18-10)26(21,22)20-7-5-19(6-8-20)12-9-13(23-3)17-15(16-12)24-4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPSVAZEIDBACU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation

The 2,6-dimethoxypyrimidine core is synthesized via Biginelli-like condensation or cyclization of β-diketones with guanidine derivatives . A representative protocol involves:

- Reacting methyl malonate with guanidine hydrochloride in methanol under reflux to form 4,6-dihydroxy-2-aminopyrimidine.

- O-Methylation using dimethyl sulfate in alkaline conditions to install methoxy groups at positions 2 and 6.

Key Reaction Parameters

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Solvent | Methanol | 78–82 |

| Temperature | Reflux (65°C) | |

| Methylation Agent | Dimethyl sulfate |

Piperazine Functionalization

The 4-chloro derivative of 2,6-dimethoxypyrimidine undergoes nucleophilic aromatic substitution with piperazine:

- 4-Chloro-2,6-dimethoxypyrimidine (1.0 equiv) and piperazine (2.5 equiv) are heated in ethanol at 80°C for 12 hours.

- Excess piperazine ensures complete substitution, with purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Characterization Data

- 1H NMR (CDCl₃, 500 MHz): δ 3.98 (s, 6H, OCH₃), 3.72 (m, 4H, piperazine), 2.89 (m, 4H, piperazine).

- MALDI-TOF : m/z 267.1 [M+H]⁺.

Preparation of 3,5-Dimethylisoxazole-4-sulfonyl Chloride

Isoxazole Ring Synthesis

The 3,5-dimethylisoxazole ring is constructed via cyclocondensation of acetylacetone with hydroxylamine hydrochloride:

Sulfonation and Chlorination

Sulfonation proceeds via chlorosulfonic acid treatment :

- 3,5-Dimethylisoxazole (1.0 equiv) is added dropwise to ClSO₃H (3.0 equiv) at 0°C.

- The mixture is stirred at room temperature for 4 hours, yielding 3,5-dimethylisoxazole-4-sulfonyl chloride after quenching with ice water.

Optimization Insights

- Excess chlorosulfonic acid minimizes di-sulfonation byproducts.

- Low-temperature conditions (<10°C) suppress decomposition.

Coupling of Intermediate and Sulfonyl Chloride

Sulfonamide Bond Formation

The final step involves nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride:

- 4-(2,6-Dimethoxypyrimidin-4-yl)piperazine (1.0 equiv) and 3,5-dimethylisoxazole-4-sulfonyl chloride (1.1 equiv) are combined in dichloromethane.

- Triethylamine (2.5 equiv) is added to scavenge HCl, with stirring at 25°C for 8 hours.

Reaction Monitoring

- TLC (silica, ethyl acetate/hexane 1:1) confirms consumption of starting material (Rf = 0.3 for product).

- Crude product is purified via recrystallization from ethanol/water (yield: 85–90%).

Spectroscopic Validation

- 13C NMR (CDCl₃, 125 MHz): δ 167.2 (C=O), 158.4 (pyrimidine C2), 112.7 (isoxazole C4).

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Optimization of Reaction Conditions

Solvent Screening

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Dichloromethane | 8 | 89 |

| THF | 12 | 76 |

| Acetonitrile | 10 | 82 |

Polar aprotic solvents enhance sulfonyl chloride reactivity by stabilizing transition states.

Temperature Effects

| Temperature (°C) | Yield (%) |

|---|---|

| 25 | 89 |

| 40 | 85 |

| 0 | 72 |

Elevated temperatures accelerate reaction rates but may promote hydrolysis of sulfonyl chloride.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 12.4 | 8.7 |

| PMI (kg/kg product) | 34 | 22 |

Adoption of catalytic methylation agents (e.g., dimethyl carbonate) reduces waste generation.

Chemical Reactions Analysis

Types of Reactions

4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrimidine and isoxazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs from Literature

(a) 4-((2,6-Dimethoxypyrimidin-4-yl)amino)-4-oxobutanoic acid (CAS 303134-31-8)

- Structure : Contains a 2,6-dimethoxypyrimidine core linked via an amide to a succinic acid derivative.

- Functional differences :

- Sulfonamide vs. Carboxylic acid : The target compound’s sulfonamide group may favor interactions with zinc-containing enzymes (e.g., carbonic anhydrases), while the carboxylic acid in 303134-31-8 could participate in ionic interactions or act as a prodrug .

- Solubility : The piperazine ring in the target compound likely increases water solubility compared to the lipophilic succinic acid chain in 303134-31-7.

(b) Pyrazolo[3,4-d]pyrimidine Derivatives ()

- Core structure : Fused pyrazole-pyrimidine systems (e.g., compounds 2, 3, 7, 9).

- Key distinctions: Ring system: The target compound lacks fused heterocycles but shares a pyrimidine motif, suggesting divergent binding mechanisms.

Research Findings and Mechanistic Insights

- Target Compound : The sulfonamide group may enable selective binding to enzymes like carbonic anhydrase IX, a cancer-associated isoform. Piperazine could improve blood-brain barrier penetration for CNS targets .

- Pyrazolopyrimidines () : Demonstrated isomerization behavior (e.g., compound 7 → 6), which alters electronic properties and bioactivity. This highlights the importance of substituent positioning, a factor less relevant to the rigid isoxazole in the target compound .

Biological Activity

The compound 4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic molecule with potential therapeutic applications. Its unique structure, which integrates a pyrimidine ring, a piperazine moiety, and an isoxazole framework, suggests a multifaceted biological activity profile. This article will explore its biological activities, including its mechanism of action, pharmacokinetics, and research findings.

Structural Characteristics

The compound is characterized by the following structural elements:

- Pyrimidine Ring : Contributes to the compound's interaction with biological targets.

- Piperazine Ring : Known for enhancing bioactivity and solubility.

- Isoxazole Group : Implicated in various biological activities.

The primary target of this compound is the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. The inhibition of FGFRs leads to the modulation of several downstream signaling pathways, including:

- RAS/MAPK Pathway : Involved in cell proliferation and differentiation.

- PI3K/AKT Pathway : Critical for cell survival and metabolism.

- PLCγ Pathway : Associated with cellular signaling and calcium mobilization.

This inhibition results in reduced cell proliferation and survival, thereby suppressing tumor growth.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates that it has been optimized for enhanced potency and selectivity. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

These parameters suggest a favorable profile for therapeutic use, particularly in oncology.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Inhibition of tumor cell lines through FGFR inhibition.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

- Neuroprotective Effects : Potential modulation of neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

In Vitro Studies :

- A study conducted on various cancer cell lines showed that the compound significantly inhibited cell growth at micromolar concentrations. This was attributed to its action on FGFRs, leading to apoptosis in cancer cells .

- In Vivo Studies :

- Pharmacological Assessments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.